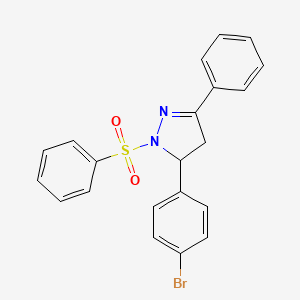

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline

Description

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTSILBBTXZVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with phenylsulfonylacetophenone under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the phenylsulfonyl group to yield different functional groups.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a pyrazoline core substituted with a phenylsulfonyl group and a bromophenyl moiety, which significantly influences its biological activity. The synthesis of this compound typically involves the reaction of appropriate hydrazones with phenylsulfonyl chloride under controlled conditions, yielding high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoline derivatives, including 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline. Research indicates that compounds in this class can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown efficacy against breast cancer cell lines by modulating apoptotic pathways and inhibiting key oncogenic signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline have been documented in several studies. The compound exhibits significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases . Its structure allows for effective interaction with inflammatory mediators, thereby reducing inflammation in various models.

Antimicrobial Activity

The antimicrobial properties of pyrazoline derivatives have been extensively studied. 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline has demonstrated activity against a range of pathogens, including bacteria and fungi. In vitro assays have shown that it possesses significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that pyrazoline derivatives may also offer neuroprotective benefits. Studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances their utility in neuropharmacology.

Case Studies and Experimental Data

Mécanisme D'action

The mechanism of action of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and biological activities:

Key Comparative Findings

Anti-Inflammatory Activity: Oxadiazole derivatives (IIIa and IIIb) exhibit anti-inflammatory activity (59.5–61.9% inhibition of carrageenan-induced edema), comparable to indomethacin (64.3%) at 20 mg/kg .

Synthetic Challenges: Pyrazolines with nitro or trichloromethyl groups (e.g., 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-5-nitro-Δ²-pyrazoline) are prone to instability, converting to pyrazole systems . This contrasts with chloroacetyl-substituted pyrazolines (e.g., 1-(chloroacetyl)-3-(2-furanyl)-5-(4-chlorophenyl)-2-pyrazoline), which remain stable enough for antimicrobial testing .

Toxicity Profile: Oxadiazole derivatives IIIa and IIIb display lower toxicity (SI = 0.75–0.83) compared to the reference drug indomethacin (SI = 2.67), suggesting improved safety margins .

Antimicrobial Activity: Chloroacetyl-substituted pyrazolines exhibit potent activity against P. aeruginosa and C. albicans, with some derivatives outperforming ketoconazole . The phenylsulfonyl group in the target compound may further enhance antimicrobial efficacy due to increased lipophilicity and membrane penetration.

Mechanistic and Regioselectivity Insights

- Regioselectivity in Synthesis : The formation of 5-(4-bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is influenced by interactions between the Cβ atom of electrophilic reagents and the –N=N=C– fragment of nucleophilic intermediates, as described by Molecular Electron Density Theory (MEDT) . This contrasts with oxadiazole derivatives, where regioselectivity is driven by electronic effects of substituents like methoxy or chloro groups .

- Sulfonyl Group Impact : The phenylsulfonyl moiety in the target compound likely stabilizes the pyrazoline ring through steric and electronic effects, reducing susceptibility to elimination reactions observed in nitro-substituted analogues .

Activité Biologique

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is a pyrazoline derivative that has garnered attention due to its diverse biological activities. Pyrazoline compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects. This article details the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline can be represented as follows:

- Molecular Formula : C₁₇H₁₅BrN₂O₂S

- Molecular Weight : 404.29 g/mol

- CAS Number : 318247-56-2

1. Antimicrobial Activity

Research indicates that pyrazoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar structure demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline | E. coli | 15 |

| 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline | S. aureus | 18 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vivo studies. It was found to reduce inflammatory markers such as TNF-α and IL-6 in animal models subjected to induced inflammation. This suggests its utility in treating inflammatory diseases .

3. Analgesic Effects

The analgesic properties of pyrazolines have been well-documented. In a controlled study, administration of the compound resulted in significant pain relief in models of acute pain, demonstrating efficacy comparable to conventional analgesics like ibuprofen .

4. Anticancer Activity

Emerging studies have shown that pyrazoline derivatives can inhibit cancer cell proliferation. Specifically, 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolines is heavily influenced by their structural components. The presence of bromine in the para position on the phenyl ring enhances the compound's lipophilicity and biological interactions, which is crucial for its antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several pyrazoline derivatives, 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline was tested against clinical isolates of bacteria. The results showed a notable zone of inhibition, supporting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced paw edema in rats when compared to a control group. Histopathological analysis confirmed decreased leukocyte infiltration in treated tissues .

Q & A

Q. Answer :

- NMR : Identifies proton environments (e.g., pyrazoline NH at δ 8–10 ppm, aromatic protons at δ 7–8 ppm) .

- NMR : Confirms carbon connectivity, including sulfonyl (C-SO) and bromophenyl carbons .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection .

Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Q. Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Flow Chemistry : Improves reproducibility by controlling residence time and mixing efficiency, as demonstrated in diazomethane syntheses .

- Purification : Use gradient elution in flash chromatography to resolve byproducts .

Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

Q. Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Dynamic Effects : Consider rotational barriers in sulfonyl groups or hindered aryl rings that may cause signal broadening .

- Comparative Analysis : Cross-reference with structurally analogous pyrazolines (e.g., 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline) .

Advanced: What computational strategies predict the compound’s bioactivity or target interactions?

Q. Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs) .

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) .

- Pharmacophore Modeling : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding) using tools like Schrödinger’s Phase .

Basic: What methods are used to determine the crystal structure of this compound?

Q. Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated DCM/ethanol solution.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL confirms bond lengths/angles .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Q. Answer :

- Substituent Variation : Replace bromophenyl with chlorophenyl or trifluoromethyl groups to assess electronic effects .

- Bioisosteres : Swap phenylsulfonyl with methylsulfonyl or carboxylic acid groups to modulate solubility .

- Biological Assays : Test analogs against enzyme targets (e.g., COX-2, MAO) using fluorometric or colorimetric assays .

Advanced: How to address low purity or unexpected byproducts during synthesis?

Q. Answer :

- Intermediate Analysis : Use TLC or LC-MS to monitor reaction progress and identify side products .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove hydrophobic impurities .

- Chromatography : Adjust column polarity (e.g., silica vs. C18) for better separation of polar byproducts .

Advanced: What strategies validate the compound’s stability under experimental conditions?

Q. Answer :

- Forced Degradation Studies : Expose to heat (60°C), light (UV), or acidic/basic conditions, then analyze via HPLC .

- Mass Spectrometry : Detect decomposition products (e.g., sulfonic acid derivatives from hydrolysis) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

Advanced: How to reconcile discrepancies in biological activity data across studies?

Q. Answer :

- Assay Standardization : Ensure consistent protocols (e.g., cell line viability assays using MTT vs. resazurin) .

- Physicochemical Profiling : Measure logP (e.g., 2.66 for analogs ) to correlate lipophilicity with activity.

- Meta-Analysis : Compare data with structurally related compounds (e.g., pyrazoline-thiazole hybrids ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.